molecular formula C8H15NOS B8185417 Azetidine-1-carbothioic acid O-tert-butyl ester

Azetidine-1-carbothioic acid O-tert-butyl ester

Cat. No.: B8185417
M. Wt: 173.28 g/mol
InChI Key: ZZOMIPCREHYHHS-UHFFFAOYSA-N
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Description

Azetidine-1-carbothioic acid O-tert-butyl ester is a chemical compound with the molecular formula C8H15NOS. It is a white solid with a molecular weight of 173.28 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. Azetidines are significant in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-1-carbothioic acid O-tert-butyl ester typically involves the reaction of azetidine with tert-butyl chloroformate and a thiol reagent under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired ester .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azetidine-1-carbothioic acid O-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidine-1-carbothioic acid O-tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azetidine-1-carbothioic acid O-tert-butyl ester involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine-1-carbothioic acid O-tert-butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other azetidine derivatives.

Properties

IUPAC Name

O-tert-butyl azetidine-1-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-8(2,3)10-7(11)9-5-4-6-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOMIPCREHYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=S)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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